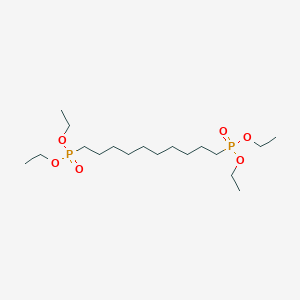

Tetraethyl decane-1,10-diylbis(phosphonate)

Description

Properties

IUPAC Name |

1,10-bis(diethoxyphosphoryl)decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O6P2/c1-5-21-25(19,22-6-2)17-15-13-11-9-10-12-14-16-18-26(20,23-7-3)24-8-4/h5-18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLDHSYSRUFYMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCP(=O)(OCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O6P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633764 |

Source

|

| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5943-62-4 |

Source

|

| Record name | Tetraethyl decane-1,10-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

This guide provides an in-depth exploration of the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate), a molecule of significant interest in contemporary drug discovery as an alkyl chain-based PROTAC linker.[1][2] We will delve into the core chemical principles, provide a detailed experimental protocol, and elucidate the underlying reaction mechanism, offering insights honed from extensive field experience to ensure scientific integrity and reproducibility.

Introduction and Significance

Tetraethyl decane-1,10-diylbis(phosphonate) (CAS No. 5943-62-4) is a symmetrical bisphosphonate ester.[3][4][5] Such long-chain bisphosphonates are crucial building blocks in various fields, including materials science and, most notably, in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the decane chain acts as a linker, connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation. The phosphonate moieties can offer improved solubility and cell permeability profiles compared to other linker types.

The synthesis of this class of compounds is predominantly achieved through the venerable Michaelis-Arbuzov reaction .[6][7][8] This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, remains one of the most fundamental and reliable methods for forming a phosphorus-carbon (P-C) bond.[6][7][8]

The Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is a classic example of a double Michaelis-Arbuzov reaction. It involves the reaction of a 1,10-dihaloalkane with two equivalents of a trialkyl phosphite, in this case, triethyl phosphite.

The overall reaction can be represented as follows:

1,10-Dihalodecane + 2 Triethyl phosphite → Tetraethyl decane-1,10-diylbis(phosphonate) + 2 Ethyl halide

The choice of the halide in the starting 1,10-dihalodecane is critical and directly influences the reaction rate. The reactivity follows the order: I > Br > Cl.[6] For practical laboratory synthesis, 1,10-dibromodecane is a common and effective starting material due to its balanced reactivity and commercial availability. While 1,10-diiododecane would be more reactive, it is also more expensive and potentially less stable. 1,10-dichlorodecane is less reactive and may require more forcing conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data pertinent to the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) under typical Michaelis-Arbuzov conditions.

| Parameter | Value | Notes |

| Reactants | 1,10-Dibromodecane, Triethyl phosphite | |

| Stoichiometry | 1 equivalent 1,10-Dibromodecane : >2 equivalents Triethyl phosphite | An excess of triethyl phosphite is used to drive the reaction to completion and can also serve as the solvent. |

| Typical Solvent | Neat (solvent-less) or high-boiling inert solvent (e.g., Toluene, Xylene) | Running the reaction neat is common and simplifies workup.[9] |

| Reaction Temperature | 120 - 160 °C | High temperatures are typically required for the reaction to proceed at a reasonable rate.[7] |

| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the halide and the reaction temperature. |

| Byproduct | Ethyl bromide | This volatile byproduct is typically removed by distillation during or after the reaction. |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

Materials:

-

1,10-Dibromodecane

-

Triethyl phosphite (should be of high purity, >98%)[10]

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

-

Heating mantle and magnetic stirrer

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add triethyl phosphite (2.5 equivalents).

-

Initiation: Begin stirring and heat the triethyl phosphite to 150-160 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Dihalide: Add 1,10-dibromodecane (1.0 equivalent) dropwise from the dropping funnel to the heated triethyl phosphite over a period of 1-2 hours. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, maintain the reaction mixture at 150-160 °C for an additional 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. During this time, the ethyl bromide byproduct will distill out of the reaction mixture.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

-

Vacuum Distillation: Remove the excess triethyl phosphite by distillation under reduced pressure. The desired product, Tetraethyl decane-1,10-diylbis(phosphonate), can then be purified by vacuum distillation at a higher temperature.[9]

-

-

Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and MS) to confirm its identity and purity.

In-Depth Mechanistic Discussion

The Michaelis-Arbuzov reaction proceeds through a two-step mechanism involving a phosphonium salt intermediate.[6][7]

Step 1: Nucleophilic Attack and Formation of the Phosphonium Salt

The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on one of the electrophilic carbon atoms of 1,10-dibromodecane.[7] This is a classic SN2 reaction, resulting in the displacement of a bromide ion and the formation of a phosphonium salt intermediate.

Step 2: Dealkylation of the Phosphonium Salt

The displaced bromide anion then acts as a nucleophile and attacks one of the ethyl groups on the phosphonium intermediate in a second SN2 reaction.[7] This results in the formation of the pentavalent phosphonate ester and an ethyl bromide byproduct. The formation of the strong phosphoryl (P=O) bond is the thermodynamic driving force for this step.

This two-step process occurs at both ends of the decane chain to yield the final bisphosphonate product.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.

Caption: Michaelis-Arbuzov synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) via the Michaelis-Arbuzov reaction is a robust and well-understood process. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. This guide provides the necessary theoretical framework and practical steps for researchers and scientists to successfully synthesize this valuable compound for applications in drug development and beyond.

References

-

J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. (Note: A general review, specific URL may vary. The provided search results offer more direct links to the mechanism.)

- Google Patents. (1995). Process for the synthesis of diethyl ethylphosphonate.

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved from [Link]

-

UNH Scholars Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]

- Ren, R., et al. (2015). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Chinese Journal of Chemistry, 33(7), 783-787.

-

Organic Syntheses. (n.d.). Diethyl Benzylphosphonate. Retrieved from [Link]

-

Biotech Hub Africa. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

-

Wiemer, D. F. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]

-

Xi'an Kono Chem Co., Ltd. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate)_5943-62-4. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Microwave Michaelis-Becker synthesis of diethyl phosphonates, tetraethyl diphosphonates, and their total or partial dealkylation. Retrieved from [Link]

Sources

- 1. Tetraethyl decane-1,10-diylbis(phosphonate) – Biotech Hub Africa [biotechhubafrica.co.za]

- 2. Tetraethyl decane-1,10-diylbis(phosphonate) | TargetMol [targetmol.com]

- 3. 5943-62-4 Tetraethyl decane-1,10-diylbis(phosphonate) AKSci 9244DA [aksci.com]

- 4. Tetraethyl decane-1,10-diylbis(phosphonate)_5943-62-4_新研博美 [xinyanbm.com]

- 5. scbt.com [scbt.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents [patents.google.com]

An In-depth Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate)

CAS Number: 5943-62-4 Molecular Formula: C₁₈H₄₀O₆P₂ Molecular Weight: 414.46 g/mol

Authored by: Gemini, Senior Application Scientist

Introduction

Tetraethyl decane-1,10-diylbis(phosphonate) is an organophosphorus compound featuring a ten-carbon alkyl chain flanked by two diethyl phosphonate esters. While its direct biological activity is not extensively documented, it has emerged as a critical component in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a hydrophobic, flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, physicochemical properties, applications in PROTAC design, and essential safety and handling protocols.

Physicochemical Properties

A summary of the known physicochemical properties of Tetraethyl decane-1,10-diylbis(phosphonate) is provided below. It is important to note that some of these values are predicted or sourced from chemical supplier databases and should be confirmed experimentally.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Purity | ≥95% | [4] |

| Solubility | Soluble in organic solvents such as DMSO | [1] |

| Storage Temperature | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C | [1] |

| Shelf Life | Approximately 1095 days under proper storage conditions | [5] |

Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is most effectively achieved through the Michaelis-Arbuzov reaction .[6][7] This reaction facilitates the formation of a carbon-phosphorus bond by reacting a trialkyl phosphite with an alkyl halide.[8] In this case, 1,10-dibromodecane is reacted with an excess of triethyl phosphite.

The reaction mechanism proceeds via a nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the primary carbons of 1,10-dibromodecane, displacing a bromide ion. This forms a phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphonium salt, resulting in the formation of the phosphonate ester and bromoethane as a byproduct. The reaction then proceeds at the other end of the decane chain.

Caption: Synthetic scheme for Tetraethyl decane-1,10-diylbis(phosphonate).

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is adapted from general procedures for the synthesis of long-chain bisphosphonates.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,10-dibromodecane (1 equivalent) and triethyl phosphite (2.2 equivalents). The use of a slight excess of triethyl phosphite ensures the complete conversion of the dibromoalkane. The reaction is typically performed neat, without a solvent.

-

Reaction Conditions: Heat the reaction mixture to 150-160°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is generally complete within 4-8 hours.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure Tetraethyl decane-1,10-diylbis(phosphonate) as a colorless oil.

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry.

Application in PROTAC Technology

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[10] PROTACs function by bringing the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[]

Caption: General structure of a PROTAC molecule.

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the efficacy and pharmacokinetic properties of the molecule.[12][13] Alkyl chains are a common motif in PROTAC linkers due to their synthetic accessibility and ability to modulate the physicochemical properties of the resulting PROTAC.[]

The Role of the C10 Alkyl Chain

Tetraethyl decane-1,10-diylbis(phosphonate) provides a 10-carbon alkyl chain, which imparts specific properties to the PROTAC molecule:

-

Hydrophobicity and Membrane Permeability: The long alkyl chain increases the lipophilicity of the PROTAC, which can enhance its ability to cross cell membranes and improve bioavailability.[]

-

Flexibility and Ternary Complex Formation: The flexibility of the decane chain allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[13]

-

Linker Length Optimization: The optimal linker length is crucial for PROTAC activity and needs to be determined on a case-by-case basis.[10] A 10-carbon chain provides a significant length that can be advantageous for certain POI-E3 ligase pairs that require a larger separation. Longer chains, such as C10-C12, are often employed where deeper membrane penetration or specific hydrophobic interactions are beneficial.[]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Long-term storage at -20°C is recommended.[1][4]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable chemical tool, particularly in the design and synthesis of PROTACs. Its long, flexible, and hydrophobic decane chain offers a unique set of properties that can be exploited to optimize the performance of these next-generation therapeutics. This guide has provided a detailed overview of its synthesis, properties, and applications to aid researchers in its effective utilization.

References

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1147-1163.

-

LabSolutions. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

-

PubChem. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Amsbio. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate), AMS.T17051-100-MG. Retrieved from [Link]

- Alanne, A.-L., et al. (2012).

-

ResearchGate. (2025, April 24). Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. Retrieved from [Link]

- Russell, R. G. G. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Journal of Organometallic Chemistry, 696(4), 929-947.

- Popova, Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry, 11(10), 1135-1146.

- Demkowicz, S., et al. (2016). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 21(6), 788.

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5943-62-4 | Product Name : Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. Retrieved from [Link]

-

Ching Ming Chemical. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

-

ResearchGate. (2014, July 16). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. Retrieved from [Link]

-

MDPI. (2021, May 8). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Retrieved from [Link]

-

PubMed. (2024, July 15). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. Retrieved from [Link]

Sources

- 1. Buy Tetraethyl decane-1,10-diylbis(phosphonate) | 5943-62-4 | >96% [smolecule.com]

- 2. amsbio.com [amsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. 5943-62-4 Tetraethyl decane-1,10-diylbis(phosphonate) AKSci 9244DA [aksci.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

An In-depth Technical Guide to the Solubility of Tetraethyl decane-1,10-diylbis(phosphonate)

Introduction

Tetraethyl decane-1,10-diylbis(phosphonate) is a bifunctional organophosphorus compound characterized by a ten-carbon alkyl chain flanked by two diethyl phosphonate ester groups. This unique structure imparts a dualistic physicochemical nature, with a long, nonpolar hydrocarbon backbone and polar, hydrophilic termini. Primarily utilized as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its solubility characteristics are of paramount importance for its application in synthetic chemistry and drug development.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker's solubility influences the overall properties of the PROTAC, including its cell permeability and pharmacokinetic profile.[3]

This technical guide provides a comprehensive analysis of the predicted solubility of Tetraethyl decane-1,10-diylbis(phosphonate), methodologies for its experimental determination, and insights into its behavior in various solvent systems.

Predicted Solubility Profile

Direct, experimentally determined solubility data for Tetraethyl decane-1,10-diylbis(phosphonate) is not extensively available in the public domain. However, a robust prediction of its solubility can be derived from its chemical structure by applying the "like dissolves like" principle and analyzing its constituent functional groups.[2]

The molecule's structure can be deconstructed into two key components:

-

A C10 decane backbone: This long alkyl chain is nonpolar and hydrophobic. Decane itself is a colorless liquid that is insoluble in water but miscible with many organic solvents.[4][5][6] The presence of this substantial hydrocarbon chain is expected to dominate the solubility profile, rendering the molecule largely lipophilic.

-

Two tetraethyl phosphonate ester groups: The phosphonate ester groups introduce polarity to the molecule due to the presence of the phosphoryl (P=O) and ethoxy (CH3CH2O-) moieties. Phosphonate esters are generally soluble in a range of organic solvents.[7] While the ester groups can participate in hydrogen bonding as acceptors, their overall contribution to aqueous solubility is limited, especially when attached to a long alkyl chain.

Based on this structural analysis, the following solubility characteristics can be predicted:

Table 1: Predicted Solubility of Tetraethyl decane-1,10-diylbis(phosphonate) in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether, Dichloromethane (DCM) | High | The long, nonpolar decane chain will readily interact with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar phosphonate ester groups will interact favorably with these solvents. The overall solubility will be a balance between the nonpolar chain and the polar ends. Solvents like DMF and DMSO are likely to be very effective. |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The hydrophobic nature of the C10 backbone will significantly limit solubility in water.[4] While short-chain alcohols like methanol and ethanol may show some limited miscibility due to interactions with the phosphonate groups, the long alkyl chain will prevent significant dissolution. The general rule is that organic compounds with more than five carbon atoms and a single polar functional group have low water solubility.[8] |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), TRIS buffer | Very Low | Similar to water, solubility in aqueous buffers is expected to be minimal. The phosphonate ester is not readily ionizable, so changes in pH are unlikely to significantly enhance solubility. |

Factors Influencing Solubility

Several factors can influence the solubility of Tetraethyl decane-1,10-diylbis(phosphonate):

-

Temperature: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[1] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid state.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

Hydrolytic Stability: Phosphonate esters are susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding phosphonic acid and ethanol.[7][9] This degradation would alter the solubility profile of the sample over time.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following is a generalized protocol for determining the solubility of Tetraethyl decane-1,10-diylbis(phosphonate) in a given solvent.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

This protocol is based on the shake-flask method, a common and reliable technique for solubility determination.[1]

-

Preparation:

-

Accurately weigh a small amount of Tetraethyl decane-1,10-diylbis(phosphonate) (e.g., 2-5 mg) into a series of clear glass vials.

-

Prepare a set of desired solvents to be tested.

-

-

Solvent Addition and Equilibration:

-

To each vial, add a small, precise volume of the test solvent (e.g., 100 µL).

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a shaker or rotator at a constant temperature (e.g., 25 °C) and agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached. This allows for sufficient time for the compound to dissolve to its maximum extent.[1]

-

-

Observation and Phase Separation:

-

After equilibration, visually inspect each vial for the presence of undissolved solid.

-

If no solid is present, the compound is soluble at that concentration. More compound can be added to determine the saturation point.

-

If undissolved solid remains, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Quantification:

-

Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[1]

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L using the quantified concentration and the dilution factor.

-

Conclusion

Tetraethyl decane-1,10-diylbis(phosphonate), a key linker in PROTAC development, is predicted to exhibit high solubility in nonpolar and polar aprotic organic solvents, and very low solubility in aqueous media. This solubility profile is primarily dictated by its long, hydrophobic decane backbone. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is crucial for designing synthetic routes, formulating delivery systems, and interpreting biological data. While predictive models provide valuable initial guidance, precise solubility data should be obtained through rigorous experimental determination using standardized protocols as outlined in this guide.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.).

-

Amsbio. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

- Cecchini, C., Pannilunghi, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 304-309.

-

Ataman Kimya. (n.d.). PHOSPHONATE ESTER. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, September 7). Decane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Decane. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Decane. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

- BenchChem. (2025).

Sources

- 1. youtube.com [youtube.com]

- 2. chem.ws [chem.ws]

- 3. chempep.com [chempep.com]

- 4. Decane - Sciencemadness Wiki [sciencemadness.org]

- 5. Decane | C10H22 | CID 15600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Decane - Wikipedia [en.wikipedia.org]

- 7. Phosphonate - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate) for PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2][3] The linker component of a PROTAC, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[2][4][5] This guide provides an in-depth technical overview of Tetraethyl decane-1,10-diylbis(phosphonate), an alkyl chain-based linker, for application in PROTAC synthesis.[6][7][8] While not as commonly employed as polyethylene glycol (PEG) or other rigid linkers, the long-chain alkylbis(phosphonate) scaffold offers a unique combination of flexibility and hydrophobicity that can be advantageous for optimizing PROTAC performance. This document will detail the synthesis of this linker, its incorporation into a PROTAC, and the potential impact of its physicochemical properties on the final molecule's biological activity.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[3][9][10] The formation of a stable ternary complex between the PROTAC, the POI, and an E3 ligase is the foundational step for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][4] The linker is not merely a passive spacer; its length, rigidity, and chemical composition profoundly influence the stability and productivity of this ternary complex.[2][4][]

Key Functions of the PROTAC Linker:

-

Spatial Orientation: The linker dictates the distance and relative orientation of the POI and E3 ligase, which is crucial for efficient ubiquitin transfer.[]

-

Ternary Complex Stability: An optimal linker facilitates favorable protein-protein interactions, enhancing the cooperativity and stability of the ternary complex.[1][2][12]

-

Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[1][4][13]

Different classes of linkers, including flexible alkyl and PEG chains, as well as more rigid structures like piperazines and alkynes, are employed to fine-tune these properties.[4][13] The choice of linker is a critical aspect of PROTAC design, often requiring empirical optimization to achieve the desired degradation profile.[5]

Tetraethyl decane-1,10-diylbis(phosphonate): A Profile

Tetraethyl decane-1,10-diylbis(phosphonate) is a long-chain alkyl linker with terminal diethyl phosphonate groups.[6][14][15][16] This structure provides a flexible ten-carbon backbone, which can influence the dynamics of ternary complex formation.[17][18] The terminal phosphonate esters serve as versatile chemical handles for conjugation to the warhead and E3 ligase ligand.

Physicochemical Properties and Their Implications:

| Property | Characteristic | Potential Impact on PROTAC |

| Backbone | Long (10-carbon) alkyl chain | High flexibility, potentially allowing for multiple binding orientations in the ternary complex.[4][17] May increase lipophilicity, which can affect solubility and cell permeability.[19][20] |

| Terminal Groups | Diethyl phosphonate esters | Serve as precursors to phosphonic acids for conjugation. The phosphonate moiety can act as a phosphate mimic, potentially influencing biological interactions.[21][22][23] May impact solubility and cell uptake.[24][25] |

| Overall Structure | Symmetrical bis(phosphonate) | Allows for a modular and stepwise approach to PROTAC synthesis. |

Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

The most direct and widely used method for synthesizing dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction.[26][27] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[26][28]

Reaction Scheme:

Sources

- 1. The Essential Role of Linkers in PROTACs [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tetraethyl decane-1,10-diylbis(phosphonate) | TargetMol [targetmol.com]

- 8. Tetraethyl decane-1,10-diylbis(phosphonate) – Biotech Hub Africa [biotechhubafrica.co.za]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. precisepeg.com [precisepeg.com]

- 14. 5943-62-4 Tetraethyl decane-1,10-diylbis(phosphonate) AKSci 9244DA [aksci.com]

- 15. Tetraethyl decane-1,10-diylbis(phosphonate) - Creative Biolabs [creative-biolabs.com]

- 16. Tetraethyl decane-1,10-diylbis(phosphonate)_5943-62-4_新研博美 [xinyanbm.com]

- 17. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. experts.arizona.edu [experts.arizona.edu]

- 21. frontiersin.org [frontiersin.org]

- 22. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 23. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. grokipedia.com [grokipedia.com]

- 27. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 28. benchchem.com [benchchem.com]

Evaluating Novel Chemical Matter in Targeted Protein Degradation: A Hypothetical Case Study of Tetraethyl decane-1,10-diylbis(phosphonate)

An In-depth Technical Guide:

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of the most prominent TPD approach, Proteolysis-Targeting Chimeras (PROTACs), lies the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the final molecule. While established linker chemistries dominate the landscape, the exploration of novel linker structures is a frontier of active research. This guide delves into the core principles of TPD and PROTAC design through the lens of a hypothetical candidate: Tetraethyl decane-1,10-diylbis(phosphonate) . As of this writing, this specific molecule has no established role in the published TPD literature; its primary applications are found in materials science. However, by dissecting its structure and postulating its use as a PROTAC linker, we can construct a rigorous, educational framework for evaluating any novel chemical matter in the context of TPD. This document serves as a technical guide for researchers, chemists, and drug development professionals on the theoretical considerations and practical workflows required to vet and validate a new component for a targeted protein degrader.

The Foundational Principles of PROTAC-Mediated Protein Degradation

Targeted protein degradation harnesses the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS). PROTACs are heterobifunctional molecules that act as a bridge between a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. Polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome, effectively eliminating the protein from the cell.

The success of this process hinges on the formation of a stable and productive ternary complex between the PROTAC, the E3 ligase, and the POI. The linker connecting the E3-recruiting ligand and the POI-binding ligand is not merely a spacer; it is a crucial determinant of the ternary complex's geometry, stability, and ultimately, the degradation efficiency.

An In-Depth Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate): Principles and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Tetraethyl decane-1,10-diylbis(phosphonate), a key building block in modern drug development. Tailored for researchers, scientists, and professionals in the field, this document delves into the fundamental principles of its synthesis, characterization, and strategic application, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Importance of Bifunctional Molecules in Targeted Protein Degradation

The landscape of therapeutic intervention is increasingly shifting towards targeted approaches that manipulate cellular machinery for therapeutic benefit. One of the most promising of these strategies is targeted protein degradation, facilitated by PROTACs. These heterobifunctional molecules are engineered to co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of the efficacy of the resulting PROTAC.[1]

Tetraethyl decane-1,10-diylbis(phosphonate) has emerged as a valuable tool in the PROTAC designer's toolkit, serving as a non-cleavable, alkyl chain-based linker.[2] Its ten-carbon backbone provides a significant degree of spatial separation, allowing for the effective formation of the ternary complex between the POI and the E3 ligase, a prerequisite for successful protein degradation.[]

Physicochemical Properties and Structural Attributes

Understanding the fundamental properties of Tetraethyl decane-1,10-diylbis(phosphonate) is essential for its effective application.

| Property | Value | Source |

| CAS Number | 5943-62-4 | [4] |

| Molecular Formula | C18H40O6P2 | [2] |

| Molecular Weight | 414.45 g/mol | [2] |

| Appearance | Colorless to pale yellow oil (predicted) | N/A |

| Solubility | Soluble in DMSO | [2] |

| Storage | Long-term at -20°C, short-term at 0-4°C in a dry, dark environment | [2] |

The defining structural feature of this molecule is the decane-1,10-diyl chain, which imparts a balance of lipophilicity and flexibility. This is crucial for navigating the cellular environment and achieving optimal orientation of the two binding ligands.[2] The terminal tetraethyl phosphonate groups provide the reactive handles for conjugation to the POI and E3 ligase ligands.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is most effectively and commonly achieved via the Michaelis-Arbuzov reaction .[5] This classic and robust method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[6]

Reaction Principle

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of triethyl phosphite acts as a nucleophile, attacking one of the electrophilic carbon atoms of a 1,10-dihaloalkane (e.g., 1,10-dibromodecane). This forms a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then attacks one of the ethyl groups on the phosphonium salt, resulting in the formation of the stable pentavalent phosphonate and an ethyl halide byproduct.

To achieve bis-phosphonylation, the stoichiometry is adjusted to ensure the reaction occurs at both ends of the decane chain.

Diagram of the Michaelis-Arbuzov Reaction for Tetraethyl decane-1,10-diylbis(phosphonate) Synthesis

Caption: Synthetic pathway for Tetraethyl decane-1,10-diylbis(phosphonate).

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

1,10-Dibromodecane

-

Triethyl phosphite

-

Anhydrous, high-boiling point solvent (e.g., toluene or xylene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,10-dibromodecane (1.0 equivalent).

-

Add triethyl phosphite (a slight excess, e.g., 2.2 equivalents) to the flask.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction temperature is typically in the range of 140-160°C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy. The reaction is generally complete within several hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and any excess triethyl phosphite under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Tetraethyl decane-1,10-diylbis(phosphonate) as a colorless to pale yellow oil.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity and purity of the synthesized linker.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl groups (triplet and quartet) and the methylene groups of the decane chain. The methylene groups adjacent to the phosphorus atoms will exhibit distinct splitting patterns due to coupling with the phosphorus nuclei.

-

¹³C NMR: Will confirm the presence of all carbon atoms in the molecule, with the carbons of the decane chain and the ethyl groups appearing at their expected chemical shifts.

-

³¹P NMR: A single peak in the phosphonate region will confirm the formation of the desired product and the absence of starting triethyl phosphite.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound (414.45 g/mol ).

Application in PROTAC Design and Development

The primary application of Tetraethyl decane-1,10-diylbis(phosphonate) is as a linker in the synthesis of PROTACs.[4] The choice of an appropriate linker is a critical step in PROTAC design, as it dictates the spatial orientation of the POI and E3 ligase, which in turn influences the efficiency of ubiquitination and subsequent degradation.

Advantages of a Long-Chain Alkyl Linker

-

Spatial Optimization: The ten-carbon chain provides a substantial reach, enabling the PROTAC to bridge the distance between the binding pockets of the target protein and the E3 ligase, which can be considerable.[]

-

Flexibility: The alkyl chain possesses rotational freedom, which can allow the PROTAC to adopt a conformation conducive to the formation of a stable and productive ternary complex.

-

Chemical Stability: The carbon-phosphorus and carbon-carbon bonds of the linker are chemically robust and resistant to metabolic degradation, leading to a more stable PROTAC molecule in vivo.[2]

Considerations for PROTAC Synthesis

The tetraethyl phosphonate groups can be hydrolyzed to the corresponding phosphonic acids, which can then be coupled to amine or hydroxyl functionalities on the POI and E3 ligase ligands using standard peptide coupling reagents. Alternatively, the phosphonate esters themselves may be amenable to certain coupling reactions.

Diagram of a Generic PROTAC Molecule Utilizing an Alkyl Bisphosphonate Linker

Caption: Schematic of a PROTAC with the linker.

Conclusion and Future Perspectives

Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable and versatile chemical tool for the construction of PROTACs. Its straightforward synthesis via the Michaelis-Arbuzov reaction, combined with its favorable properties as a long-chain, flexible, and stable linker, makes it an attractive choice for researchers in the field of targeted protein degradation.

Future research in this area may focus on the development of analogous linkers with varying chain lengths and the incorporation of other functionalities to fine-tune the physicochemical and pharmacokinetic properties of the resulting PROTACs. A deeper understanding of the structure-activity relationships of different linkers will undoubtedly accelerate the development of the next generation of highly potent and selective protein-degrading therapeutics.

References

-

NET. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

- Popov, K., Oshchepkov, M., Tkachenko, S., et al. (2022). Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. Journal of Molecular Liquids, 351, 118619.

- Horsman, G. P., & Zechel, D. L. (2017). Phosphonate biochemistry. Chemical Reviews, 117(8), 5704-5783.

- Elliott, T. S., Slowey, A., Ye, Y., & van der Donk, W. A. (2012). The expanding role of phosphonates in biology. Journal of Biological Chemistry, 287(23), 19643-19650.

- An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Tetraethyl decamethylenediphosphonate, 98% | 5943-62-4 [amp.chemicalbook.com]

- 5. Buy Tetraethyl decane-1,10-diylbis(phosphonate) | 5943-62-4 | >96% [smolecule.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate): Synthesis, Characterization, and Application in Proteolysis Targeting Chimeras (PROTACs)

Introduction: The Architectural Significance of Bisphosphonate Linkers in Modern Drug Discovery

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules are engineered to co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] The elegant design of a PROTAC molecule comprises three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties.[1] While the ligands provide specificity, the linker is far from a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

This guide focuses on a specific and highly relevant linker, Tetraethyl decane-1,10-diylbis(phosphonate) (CAS No. 5943-62-4). This molecule is an exemplary member of the alkyl chain-based linkers, featuring a ten-carbon backbone terminating in two diethyl phosphonate groups.[2][3] The decane chain offers a balance of flexibility and lipophilicity, which can facilitate favorable ternary complex formation and enhance cellular permeability.[2] The terminal phosphonate groups serve as robust and versatile chemical handles for conjugation to the POI and E3 ligase ligands.[4] Furthermore, the phosphonate moiety is a stable, non-hydrolyzable isostere of a phosphate group, a characteristic that imparts significant biological stability.[4]

This document provides a comprehensive technical overview of Tetraethyl decane-1,10-diylbis(phosphonate), intended for researchers, medicinal chemists, and drug development professionals. We will delve into a detailed, field-proven protocol for its synthesis via the Michaelis-Arbuzov reaction, provide a thorough guide to its characterization using modern analytical techniques, and discuss the nuances of its application in the rational design of potent and effective PROTACs.

Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate): A Step-by-Step Protocol

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is most reliably achieved through the Michaelis-Arbuzov reaction . This classic and powerful method for forming carbon-phosphorus bonds involves the reaction of a trialkyl phosphite with an alkyl halide.[5] In this case, 1,10-dibromodecane is reacted with an excess of triethyl phosphite.

The causality behind the choice of the Michaelis-Arbuzov reaction lies in its efficiency and predictability for forming stable C-P bonds. The reaction proceeds via a two-step mechanism: an initial SN2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic carbon of the 1,10-dibromodecane, followed by the dealkylation of the resulting phosphonium salt intermediate by the displaced bromide ion.[5]

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from established procedures for the synthesis of long-chain ω-haloalkylphosphonates and bisphosphonates.[4][6][7]

Materials:

-

1,10-dibromodecane (C₁₀H₂₀Br₂)

-

Triethyl phosphite (P(OEt)₃)

-

Anhydrous Toluene (optional, as a high-boiling solvent)

-

Nitrogen or Argon gas supply

-

Round-bottom flask (e.g., 250 mL, three-necked)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Vacuum pump

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent hydrolysis of the triethyl phosphite. Flush the system with an inert gas, such as nitrogen or argon, to maintain an anhydrous atmosphere.

-

Charging the Flask: Add 1,10-dibromodecane (1.0 equivalent) to the reaction flask.

-

Addition of Triethyl Phosphite: Add triethyl phosphite (a slight excess, e.g., 2.2 to 2.5 equivalents) to the dropping funnel. Add the triethyl phosphite dropwise to the stirred 1,10-dibromodecane at room temperature. A slight excess of the phosphite is used to ensure the complete conversion of the dibromide to the bisphosphonate.

-

Reaction: After the addition is complete, heat the reaction mixture to 140-150 °C with vigorous stirring.[6] During the reaction, ethyl bromide is formed as a volatile byproduct and will distill from the reaction mixture.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide distillation. The reaction is typically complete within 4-8 hours.[4]

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove any unreacted triethyl phosphite and residual ethyl bromide by vacuum distillation.

-

The crude product, which may contain some mono-phosphonate and other byproducts, is then purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired bisphosphonate from less polar impurities.

-

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

Characterization and Quality Control: A Self-Validating System

Ensuring the identity and purity of the synthesized Tetraethyl decane-1,10-diylbis(phosphonate) is paramount for its successful application in drug discovery. A combination of spectroscopic techniques provides a robust and self-validating system for characterization.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for long-chain bisphosphonates and related compounds.

| Technique | Expected Data for Tetraethyl decane-1,10-diylbis(phosphonate) | Reference Data (Similar Compounds) |

| ¹H NMR | δ 4.15-4.05 (m, 8H, OCH₂CH₃), 1.75-1.65 (m, 4H, PCH₂), 1.45-1.25 (m, 16H, (CH₂)₈), 1.33 (t, 12H, OCH₂CH₃) | For diethyl 10-bromodecylphosphonate: δ 4.15-4.05 (m, 4H, OCH₂CH₃), 1.75-1.65 (m, 2H, PCH₂), 1.45-1.25 (m, 12H, (CH₂)₆), 1.33 (t, J=7.1 Hz, 6H, OCH₂CH₃)[6] |

| ¹³C NMR | δ 61.4 (d, J≈6.5 Hz, OCH₂), 30.4, 29.3, 29.2, 28.7, 25.1 (d, J≈141.0 Hz, PCH₂), 22.5, 16.5 (d, J≈5.9 Hz, CH₃) | For diethyl 10-bromodecylphosphonate: δ 61.4 (d, J=6.5 Hz, OCH₂), 30.4, 29.3, 29.2, 28.7, 25.1 (d, J=141.0 Hz, PCH₂), 22.5, 16.5 (d, J=5.9 Hz, CH₃)[6] |

| ³¹P NMR | A single peak around δ 33.0 ppm | For Tetraethyl Decane-1,10-diyldiphosphonate: δ 33.0 |

| Mass Spec (ESI) | m/z calculated for C₁₈H₄₀O₆P₂ [M+H]⁺: 415.2373; [M+Na]⁺: 437.2192 | For diethyl 10-bromodecylphosphonate [M+H]⁺: 357.1194[6] |

Causality in Spectroscopic Interpretation

-

¹H NMR: The spectrum is expected to be symmetrical due to the C₂ symmetry of the molecule. The methylene protons of the ethyl groups (OCH₂CH₃) will appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom. The methylene protons adjacent to the phosphorus atoms (PCH₂) will also appear as a multiplet. The long decane chain will give rise to a broad multiplet for the internal methylene groups. The terminal methyl groups of the ethyl esters will appear as a triplet.

-

¹³C NMR: The carbon signals will show characteristic coupling to the phosphorus atoms. The carbon directly bonded to phosphorus (PCH₂) will exhibit a large one-bond coupling constant (¹JC-P) of around 141 Hz.[6] The carbons of the ethyl ester groups will also show smaller two- and three-bond couplings.

-

³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum is a strong indicator of the purity and symmetrical nature of the bisphosphonate. The chemical shift around 33 ppm is characteristic of tetraalkyl alkylbisphosphonates.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule. The observation of the correct mass for the protonated or sodiated molecular ion provides definitive evidence of the target compound.

Applications in PROTAC Design: The Significance of the Decane-bis(phosphonate) Linker

Tetraethyl decane-1,10-diylbis(phosphonate) is primarily utilized as a linker in the synthesis of PROTACs.[1][2][3] The choice of this specific linker is not arbitrary and is guided by several key principles of rational PROTAC design.

The Role of the Decane Chain

The ten-carbon alkyl chain plays a crucial role in determining the spatial relationship between the POI and the E3 ligase when bound in the ternary complex. The length of the linker is a critical parameter that must be optimized for each specific POI-E3 ligase pair to achieve efficient ubiquitination and subsequent degradation.[1] The decane chain provides a significant degree of conformational flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.[1]

Furthermore, the lipophilicity of the decane chain can enhance the cell permeability of the PROTAC, a crucial factor for its biological activity.[2] However, excessive lipophilicity can lead to poor solubility and off-target effects, making the ten-carbon length a favorable balance for many applications.

The Functionality of the Phosphonate Groups

The terminal diethyl phosphonate groups are the chemical handles for attaching the POI and E3 ligase ligands. These ester groups can be hydrolyzed to the corresponding phosphonic acids, which can then be coupled to the ligands using standard amide bond formation chemistries. The P-C bond within the phosphonate is highly resistant to chemical and enzymatic cleavage, ensuring the stability of the PROTAC molecule in a biological environment.[4] This is a significant advantage over more labile linkers, such as esters, which can be prematurely cleaved by cellular esterases.

Diagram of PROTAC Assembly

Caption: Schematic of PROTAC assembly using the bisphosphonate linker.

Conclusion: A Versatile and Enabling Tool for Targeted Protein Degradation

Tetraethyl decane-1,10-diylbis(phosphonate) represents a key building block in the construction of sophisticated PROTAC molecules. Its synthesis via the robust Michaelis-Arbuzov reaction is well-established and scalable. The combination of a flexible, lipophilic decane backbone and stable, functionalizable phosphonate termini provides a linker with desirable physicochemical and biological properties for targeted protein degradation. This guide has provided a detailed roadmap for its synthesis, a comprehensive strategy for its characterization, and an in-depth rationale for its application in the design of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-characterized and rationally designed linkers like Tetraethyl decane-1,10-diylbis(phosphonate) will undoubtedly continue to grow.

References

-

ElectronicsAndBooks. (n.d.). Microwave Michaelis-Becker synthesis of diethyl phosphonates, tetraethyl diphosphonates, and their total or partial dealkylation. [Link]

-

Wikipedia. (2023, December 28). Michaelis–Arbuzov reaction. [Link]

-

Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure. [Link]

-

Creative Biolabs. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate) (CAT#: ADC-L-M0017). [Link]

-

Biotech Hub Africa. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

-

XinYanBio. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate)_5943-62-4. [Link]

-

Jingming Chemical. (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Tetraethyl decane-1,10-diylbis(phosphonate) | 5943-62-4 | >96% [smolecule.com]

- 3. Tetraethyl decane-1,10-diylbis(phosphonate) – Biotech Hub Africa [biotechhubafrica.co.za]

- 4. benchchem.com [benchchem.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Tetraethyl decane-1,10-diylbis(phosphonate): Synthesis, History, and Application in PROTACs

This guide provides a comprehensive technical overview of Tetraethyl decane-1,10-diylbis(phosphonate), a key building block in modern drug discovery. We will delve into its historical context, detail its synthesis through the venerable Michaelis-Arbuzov reaction, and explore its critical role as a flexible alkyl linker in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction: A Molecule Defined by its Function

Tetraethyl decane-1,10-diylbis(phosphonate) (CAS No. 5943-62-4) is a dialkyl phosphonate ester. While the specific discovery of this exact molecule is not a singular, landmark event, its scientific significance is intrinsically tied to the development of bifunctional molecules in medicinal chemistry. Its structure, featuring a ten-carbon aliphatic chain flanked by two diethyl phosphonate groups, makes it an ideal linker for connecting two distinct molecular entities.

The primary and most significant application of Tetraethyl decane-1,10-diylbis(phosphonate) is in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules that co-opt the body's own cellular machinery to eliminate specific disease-causing proteins.[2] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical for the efficacy of the PROTAC.[3] Alkyl chains, such as the decane unit in our topic molecule, are a common choice for these linkers due to their synthetic accessibility and inherent flexibility.[4]

Historical Context and Synthesis: The Michaelis-Arbuzov Reaction

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is a classic application of the Michaelis-Arbuzov reaction . This robust and versatile method for forming carbon-phosphorus bonds was first discovered by the German chemist August Michaelis in 1898 and later extensively explored by the Russian chemist Aleksandr Arbuzov.[5] The reaction typically involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[5]

The overall transformation for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) can be represented as follows:

Caption: Overview of the Michaelis-Arbuzov reaction for synthesizing Tetraethyl decane-1,10-diylbis(phosphonate).

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a two-step SN2 mechanism:

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,10-dibromodecane. This displaces a bromide ion and forms a phosphonium salt intermediate.[5]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium salt. This results in the formation of the stable pentavalent phosphonate ester and an ethyl bromide byproduct.[5]

This process occurs at both ends of the decane chain to yield the final bisphosphonate product.

Caption: Stepwise mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol

The following is a representative protocol for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate).

Materials:

-

1,10-Dibromodecane

-

Triethyl phosphite

-

High-boiling point, inert solvent (e.g., toluene or xylene), optional

-

Reaction flask with reflux condenser and nitrogen inlet

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with 1,10-dibromodecane (1.0 eq).

-

Addition of Reagent: Triethyl phosphite (a slight excess, typically 2.2-2.5 eq) is added to the flask. The use of excess triethyl phosphite helps to drive the reaction to completion and can also serve as the reaction solvent.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 120-160 °C under a nitrogen atmosphere. The reaction is typically stirred at this temperature for several hours (e.g., 12-24 hours).

-

Monitoring: The progress of the reaction can be monitored by observing the distillation of the ethyl bromide byproduct, which has a boiling point of 38 °C. Alternatively, aliquots can be taken and analyzed by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and any remaining solvent are removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield Tetraethyl decane-1,10-diylbis(phosphonate) as a colorless oil.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy, as well as mass spectrometry. The absence of starting materials and the presence of the characteristic phosphonate peaks are key indicators of a successful synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of Tetraethyl decane-1,10-diylbis(phosphonate).

| Property | Value |

| CAS Number | 5943-62-4 |

| Molecular Formula | C₁₈H₄₀O₆P₂ |

| Molecular Weight | 414.45 g/mol |

| Appearance | Colorless oil |

| Boiling Point | >200 °C at reduced pressure |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. |

Spectroscopic Characterization (Expected):

-

¹H NMR: The spectrum would show characteristic triplets for the methyl protons and quartets for the methylene protons of the ethoxy groups. The methylene groups of the decane chain adjacent to the phosphorus atoms would appear as multiplets due to coupling with phosphorus. The remaining methylene groups of the decane chain would appear as a broad multiplet.

-

¹³C NMR: The spectrum would show signals for the methyl and methylene carbons of the ethoxy groups, as well as multiple signals for the carbons of the decane chain. The carbons directly bonded to phosphorus would exhibit coupling (J-coupling).

-

³¹P NMR: A single peak in the phosphonate region (typically δ 20-30 ppm) would be expected, confirming the presence of the two equivalent phosphorus atoms.

Application in PROTAC Drug Development

The true value of Tetraethyl decane-1,10-diylbis(phosphonate) lies in its application as a linker in PROTACs. The decane chain provides a flexible and lipophilic spacer that allows the two ends of the PROTAC to optimally bind to the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[][7]

Caption: General structure of a Proteolysis-Targeting Chimera (PROTAC).

The choice between a flexible alkyl linker, like the one derived from our topic molecule, and a more rigid or hydrophilic linker (such as a PEG linker) is a critical decision in PROTAC design.[1][7]

-

Flexibility: The conformational freedom of the decane chain allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.

-

Lipophilicity: The alkyl nature of the linker can enhance cell membrane permeability, which is a crucial factor for the biological activity of PROTACs.[] However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

-

Metabolic Stability: Alkyl chains are generally considered to be metabolically stable, which is advantageous for in vivo applications.[7]

The phosphonate groups in Tetraethyl decane-1,10-diylbis(phosphonate) serve as convenient chemical handles for attachment to the protein-binding ligands. The phosphonate esters can be hydrolyzed to phosphonic acids, which can then be coupled to amine or hydroxyl groups on the ligands via standard amide or ester bond formation protocols.

Conclusion

Tetraethyl decane-1,10-diylbis(phosphonate) is a valuable chemical tool whose importance is derived from its role in the cutting-edge field of targeted protein degradation. While its own discovery may not be a celebrated event, its synthesis is a direct application of the historic and powerful Michaelis-Arbuzov reaction. For researchers in drug discovery, a thorough understanding of this molecule's synthesis, properties, and strategic application as a PROTAC linker is essential for the rational design of new and effective therapeutics.

References

-

Testa, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

-

MCE (MedChemExpress). (n.d.). Tetraethyl decane-1,10-diylbis(phosphonate). Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Keglevich, G., et al. (2024). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Pharmaceuticals. Retrieved from [Link]

-

Sci-Hub. (n.d.). Bisphosphonic Compounds. Part 3.' Preparation and Identification of Tetraalkyl Methylene. Retrieved from [Link]

-

Frontiers. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from [Link]

-

MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). TETRAETHYL-(3,4-DICHLOROPHENYLAMINO)-METHYLENE-BIS-PHOSPHONATE. Retrieved from [Link]

-

SpectraBase. (n.d.). TETRAETHYL-(3,4-DIMETHYLPHENYLAMINO)-METHYLENE-BIS-PHOSPHONATE. Retrieved from [Link]

-

PubMed. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

-

PubMed Central. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Introduction: The Significance of Bisphosphonates in Modern Chemistry

An Application Note and Protocol for the Synthesis of Tetraethyl decane-1,10-diylbis(phosphonate)

Bisphosphonates are a class of organophosphorus compounds characterized by two phosphonate groups attached to a single carbon atom or linked by a hydrocarbon chain.[1][2] These molecules are renowned for their high affinity for calcium hydroxyapatite, the primary mineral component of bone, making them cornerstone therapeutics for bone-related disorders such as osteoporosis and Paget's disease.[2][3][4] Beyond their therapeutic applications, the unique structural and chemical properties of bisphosphonates have rendered them valuable in materials science and as versatile building blocks in synthetic chemistry.

Tetraethyl decane-1,10-diylbis(phosphonate) is a specific bisphosphonate featuring a ten-carbon alkyl chain separating the two diethyl phosphonate moieties.[1] This long, flexible linker is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs).[1][5][6][7] PROTACs are novel therapeutic agents designed to selectively degrade specific proteins within cells, and the linker component plays a crucial role in dictating the efficacy and pharmacological properties of the molecule.[1] The decane chain in Tetraethyl decane-1,10-diylbis(phosphonate) enhances its lipophilicity, which can facilitate cellular uptake and optimize the spatial orientation of the PROTAC for effective protein degradation.[1]

This document provides a detailed protocol for the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) via the Michaelis-Arbuzov reaction, a robust and widely used method for forming carbon-phosphorus bonds.[8][9]

Chemical Profile: Tetraethyl decane-1,10-diylbis(phosphonate)

| Property | Value |

| IUPAC Name | 1,10-Bis(diethoxyphosphoryl)decane[1] |

| CAS Number | 5943-62-4[1] |

| Molecular Formula | C₁₈H₄₀O₆P₂[1] |

| Molecular Weight | 414.45 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in DMSO and chlorinated solvents[1] |

Synthetic Strategy: The Michaelis-Arbuzov Reaction

The synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) is most effectively achieved through the Michaelis-Arbuzov reaction. This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry.[9][10] It involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[9][11]

The reaction proceeds via a two-step mechanism:

-

Sɴ2 Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[9][10]

-

Dealkylation: The displaced halide anion then attacks one of the alkyl groups on the phosphonium salt in a second Sɴ2 reaction, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[9][10]

Caption: General mechanism of the Michaelis-Arbuzov reaction.

For the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate), this reaction is performed at both ends of a long-chain dihalide, 1,10-dibromodecane, using triethyl phosphite.

Detailed Synthesis Protocol

This protocol outlines the synthesis of Tetraethyl decane-1,10-diylbis(phosphonate) from 1,10-dibromodecane and triethyl phosphite.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,10-Dibromodecane | ≥97% | Standard chemical supplier |

| Triethyl phosphite | ≥98% | Standard chemical supplier |

| Round-bottom flask (250 mL) | - | Standard laboratory supplier |

| Reflux condenser | - | Standard laboratory supplier |

| Heating mantle with magnetic stirrer | - | Standard laboratory supplier |

| Nitrogen or Argon gas supply | High purity | - |

| Rotary evaporator | - | Standard laboratory supplier |

| High-vacuum pump | - | Standard laboratory supplier |

Quantitative Data and Reaction Parameters

| Reactant/Parameter | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometric Ratio |

| 1,10-Dibromodecane | 299.97 | 33.3 | 10.0 g | 1.0 eq |

| Triethyl phosphite | 166.16 | 80.0 | 13.3 g (13.8 mL) | 2.4 eq |

| Reaction Temperature | - | - | 150-160 °C[8] | - |

| Reaction Time | - | - | 4-6 hours[8] | - |

| Atmosphere | - | - | Inert (N₂ or Ar) | - |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.